7-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a fluorinated derivative of tetrahydronaphthalene, characterized by the presence of a carboxylic acid group at the second position and a fluorine atom at the seventh position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the fluorination of tetrahydronaphthalene derivatives followed by carboxylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position. Subsequent carboxylation can be achieved using carbon dioxide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 7-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exerts its effects is primarily through interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules, potentially leading to inhibition or modulation of enzyme activity and receptor binding. The carboxylic acid group can also participate in ionic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
7-Chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid:
7-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Similar to the chloro derivative but with a bromine atom, affecting its chemical behavior and interactions.
Uniqueness: The presence of the fluorine atom in 7-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid imparts unique properties such as increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds. These characteristics make it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h3-4,6,8H,1-2,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTMYVZJYQBKLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314902-19-6 |
Source
|
Record name | 7-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.